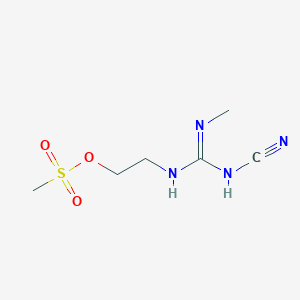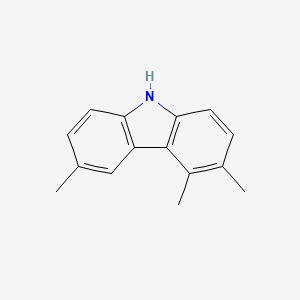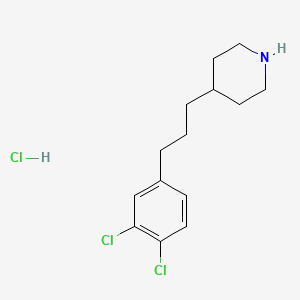
Acetamide, N-(2-(3,4-dimethoxyphenyl)ethyl)-N-((4-methyl-3-(2-methyl-4-oxo-3(4H)-quinazolinyl)phenyl)methyl)-, hemihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(2-(3,4-dimethoxyphenyl)ethyl)-N-((4-methyl-3-(2-methyl-4-oxo-3(4H)-quinazolinyl)phenyl)methyl)-, hemihydrate: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-(3,4-dimethoxyphenyl)ethyl)-N-((4-methyl-3-(2-methyl-4-oxo-3(4H)-quinazolinyl)phenyl)methyl)-, hemihydrate typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of various functional groups. Common synthetic routes include:
Aromatic Substitution Reactions: Introduction of methoxy groups to the aromatic ring.
Amide Bond Formation: Coupling of the amine and carboxylic acid derivatives.
Quinazolinone Formation: Cyclization reactions to form the quinazolinone ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction of the quinazolinone ring can yield dihydroquinazolinone derivatives.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
Oxidation Products: Quinones, carboxylic acids.
Reduction Products: Dihydroquinazolinones.
Substitution Products: Various substituted aromatic derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Studies on its potential as an enzyme inhibitor.
Cell Signaling: Investigation of its effects on cellular signaling pathways.
Medicine
Drug Development: Exploration of its pharmacological properties for therapeutic use.
Diagnostic Tools: Potential use in diagnostic assays.
Industry
Chemical Synthesis: Utilized as an intermediate in the synthesis of other complex molecules.
Polymer Science:
Mecanismo De Acción
The mechanism of action of Acetamide, N-(2-(3,4-dimethoxyphenyl)ethyl)-N-((4-methyl-3-(2-methyl-4-oxo-3(4H)-quinazolinyl)phenyl)methyl)-, hemihydrate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. Key pathways include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.
Receptor Modulation: Interaction with cell surface receptors, altering signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
Acetamide, N-(2-(3,4-dimethoxyphenyl)ethyl)-N-((4-methylphenyl)methyl)-: Lacks the quinazolinone ring.
Acetamide, N-(2-(3,4-dimethoxyphenyl)ethyl)-N-((4-methyl-3-(2-methyl-4-oxo-3(4H)-quinazolinyl)phenyl)methyl)-: Without the hemihydrate form.
Uniqueness
The presence of the quinazolinone ring and the hemihydrate form distinguishes Acetamide, N-(2-(3,4-dimethoxyphenyl)ethyl)-N-((4-methyl-3-(2-methyl-4-oxo-3(4H)-quinazolinyl)phenyl)methyl)-, hemihydrate from other similar compounds
Propiedades
Número CAS |
74101-74-9 |
|---|---|
Fórmula molecular |
C29H31N3O4 |
Peso molecular |
485.6 g/mol |
Nombre IUPAC |
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[[4-methyl-3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]methyl]acetamide |
InChI |
InChI=1S/C29H31N3O4/c1-19-10-11-23(16-26(19)32-20(2)30-25-9-7-6-8-24(25)29(32)34)18-31(21(3)33)15-14-22-12-13-27(35-4)28(17-22)36-5/h6-13,16-17H,14-15,18H2,1-5H3 |
Clave InChI |
HHUYYXXBPZAWHR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)CN(CCC2=CC(=C(C=C2)OC)OC)C(=O)C)N3C(=NC4=CC=CC=C4C3=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


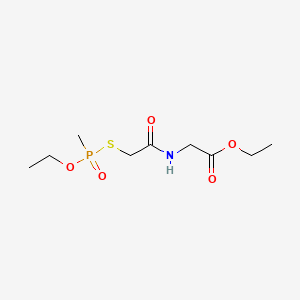
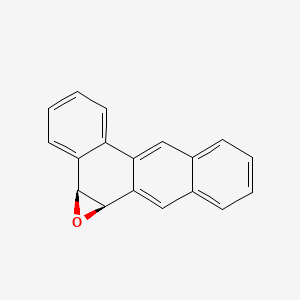
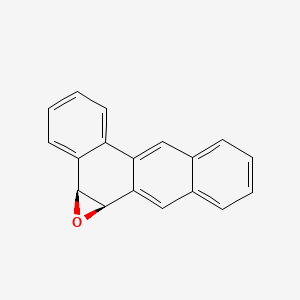


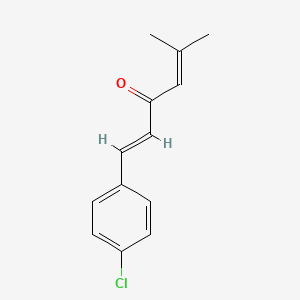
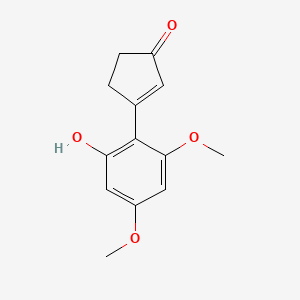
![3-[1-(Prop-2-en-1-yl)-1,2,5,6-tetrahydropyridin-3-yl]phenol](/img/structure/B14436109.png)

![3,3'-[Sulfonyldi(4,1-phenylene)]bis[2-(4-chlorophenyl)-1,3-thiazolidin-4-one]](/img/structure/B14436130.png)
